5-(Aminomethyl)pyrrolidin-2-one hydrochloride

Neuraminidase inhibition Influenza antiviral Pyrrolidinone SAR

5-(Aminomethyl)pyrrolidin-2-one hydrochloride (CAS 115307-13-6) is the hydrochloride salt of a chiral pyrrolidin-2-one (γ-lactam) building block bearing a primary aminomethyl substituent at the 5-position of the ring. With a molecular formula of C₅H₁₁ClN₂O and a molecular weight of 150.61 g/mol, it is supplied as a white to off-white crystalline solid with a melting point of 164–165 °C and commercial purities typically ≥96–97%.

Molecular Formula C5H11ClN2O
Molecular Weight 150.61 g/mol
CAS No. 115307-13-6
Cat. No. B058635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)pyrrolidin-2-one hydrochloride
CAS115307-13-6
Molecular FormulaC5H11ClN2O
Molecular Weight150.61 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1CN.Cl
InChIInChI=1S/C5H10N2O.ClH/c6-3-4-1-2-5(8)7-4;/h4H,1-3,6H2,(H,7,8);1H
InChIKeyUJBDBOYWHDPFLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)pyrrolidin-2-one Hydrochloride (CAS 115307-13-6): Procurement-Relevant Identity and Class Positioning


5-(Aminomethyl)pyrrolidin-2-one hydrochloride (CAS 115307-13-6) is the hydrochloride salt of a chiral pyrrolidin-2-one (γ-lactam) building block bearing a primary aminomethyl substituent at the 5-position of the ring [1]. With a molecular formula of C₅H₁₁ClN₂O and a molecular weight of 150.61 g/mol, it is supplied as a white to off-white crystalline solid with a melting point of 164–165 °C and commercial purities typically ≥96–97% . The compound belongs to the aminomethyl-pyrrolidinone class that has been exploited as a pharmacophoric element in HIV-1 protease inhibitors, neuraminidase inhibitors, nootropic agents, and PD-L1 inhibitor programs [2]. Its procurement value derives not from the pyrrolidinone core alone, but from the specific confluence of substitution position (5- vs. 4-), salt form (HCl vs. free base), and enantiomeric configuration, each of which dictates distinct biological target engagement and physicochemical handling properties.

Why 5-(Aminomethyl)pyrrolidin-2-one Hydrochloride Cannot Be Replaced by Generic In-Class Analogs


Aminomethyl-pyrrolidin-2-ones are not functionally interchangeable across regioisomeric positions, salt forms, or enantiomers. The 5-aminomethyl regioisomer engages distinct biological targets (e.g., as the P1′ ligand in HIV-1 protease inhibitors) compared with the 4-aminomethyl regioisomer, which is primarily associated with monoamine oxidase B (MAO-B) inactivation [1]. Within the 5-substituted series, only the (R)-enantiomer provides sub-nanomolar HIV-1 protease binding, while the (S)-enantiomer is essentially inactive in that context [2]. Furthermore, the hydrochloride salt confers aqueous solubility ≥50 mg/mL at biologically relevant pH (3–5), a property not shared by the free base (which is a liquid with limited aqueous solubility and a predicted pKa of ~16), directly impacting formulation feasibility and synthetic workflow compatibility [3]. Substituting any of these precise molecular features—position, chirality, or salt form—results in a different chemical entity with divergent biological activity, solubility, and handling characteristics, precluding simple generic replacement in research or process chemistry.

5-(Aminomethyl)pyrrolidin-2-one Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Neuraminidase Inhibition: 5-Aminomethyl Analog (9) vs. 5,5-Bis(hydroxymethyl) Parent (8) – 10-Fold Improvement Against Influenza B

In a direct head-to-head structure–activity relationship study, the 5-aminomethyl analogue (compound 9) was compared with the parent 5,5-bis(hydroxymethyl) compound (8) for inhibition of influenza neuraminidase. Compound 8 was 160-fold less active against N1NA versus N2NA. Compound 9 not only retained effective inhibition of influenza A neuraminidase but also exhibited a 10-fold improvement in activity against influenza B neuraminidase relative to compound 8 [1]. This demonstrates that the 5-aminomethyl substituent provides a measurable and functionally meaningful advantage over the bis(hydroxymethyl) analogue in broadening neuraminidase subtype coverage.

Neuraminidase inhibition Influenza antiviral Pyrrolidinone SAR

HIV-1 Protease Inhibition: (R)-5-Aminomethyl-pyrrolidin-2-one as P1′ Ligand in GRL-02031 – Sub-Nanomolar Ki Retained Across Drug-Resistant Mutants

The (R)-5-aminomethyl-2-pyrrolidinone moiety serves as the critical P1′ ligand in the clinical-stage HIV-1 protease inhibitor GRL-02031. BindingDB and published data show that GRL-02031 achieves a Ki of 0.099 nM against wild-type HIV-1 protease and retains potency across major drug-resistant mutants: Ki = 0.44 nM (wild-type, ChEMBL curated), 0.46 nM (I47V), 0.65 nM (V82A), 0.80 nM (L76V), and 0.92 nM (N88D) [1]. The pyrrolidinone ring's conformational flexibility allows accommodation to both active-site (I47V, V82A) and distal (L76V, N88D) resistance mutations, a property attributed specifically to the (R)-aminomethyl-2-pyrrolidinone group confirmed by X-ray crystallography at 1.25–1.55 Å resolution [2]. This contrasts with the 4-aminomethyl regioisomer, which has no reported HIV-1 protease activity, and with the (S)-enantiomer, which is not accommodated in the S1′ subsite.

HIV-1 protease inhibitor Drug resistance P1′ pyrrolidinone ligand

Salt Form Solubility Advantage: Hydrochloride Salt (CAS 115307-13-6) vs. Free Base (CAS 154148-69-3) – ≥50 mg/mL Aqueous Solubility at Formulation-Relevant pH

The hydrochloride salt of 5-(aminomethyl)pyrrolidin-2-one (CAS 115307-13-6) demonstrates aqueous solubility ≥50 mg/mL at pH 3–5, making it suitable for injectable and oral formulation development [1]. In contrast, the free base (CAS 154148-69-3) is a liquid at ambient temperature with a predicted pKa of ~16.06 and a LogD (pH 7.4) of −3.08, indicating substantially lower aqueous solubility under physiological conditions [2]. The hydrochloride salt is a crystalline solid (mp 164–165 °C) that can be stored at room temperature under inert atmosphere, whereas the free base requires refrigerated storage (2–8 °C) with protection from light . This salt-form differentiation directly impacts weighing accuracy, formulation reproducibility, and long-term storage stability in industrial settings.

Aqueous solubility Salt form Formulation compatibility

Regioisomeric Target Selectivity: 5-Aminomethyl (HIV-1 Protease, PD-L1) vs. 4-Aminomethyl (MAO-B, CB2) – Divergent Biological Applications

The position of the aminomethyl substituent on the pyrrolidin-2-one ring dictates entirely distinct biological target profiles. The 5-aminomethyl isomer is the core scaffold for HIV-1 protease inhibitors (GRL-02031 series) [1] and PD-L1 small-molecule inhibitor intermediates as claimed in Arbutus Biopharma's 2024 process patent [2]. The 4-aminomethyl isomer, by contrast, is the pharmacophore for monoamine oxidase B (MAO-B) inactivators [3] and CB2 receptor modulators . These divergent applications are not interchangeable: substituting the 4-aminomethyl regioisomer into an HIV-1 protease or PD-L1 program would abolish activity, as the S1′ subsite of HIV-1 protease and the PD-L1 binding pocket specifically accommodate the 5-substitution geometry. This regioisomeric specificity is a critical procurement gate: selecting the wrong isomer yields a compound inactive in the intended assay system.

Regioisomer selectivity Target engagement Medicinal chemistry differentiation

Scalable Process Chemistry: Arbutus Patent WO2024176106A1 Specifically Claims 5-(Aminomethyl)pyrrolidin-2-one Synthesis for PD-L1 Inhibitor Manufacturing

Arbutus Biopharma Corporation's 2024 PCT patent application WO2024176106A1 specifically claims improved, scalable methods for synthesizing 5-(aminomethyl)pyrrolidin-2-one compounds as intermediates for biologically active molecules, including programmed death ligand 1 (PD-L1) inhibitors [1]. The patent discloses kilogram-scale amenable process conditions using methanesulfonic acid, hydrochloric acid, and specific solvent systems (2-butanone, dichloromethane) optimized for industrial production [2]. This patent establishes the 5-aminomethyl-pyrrolidin-2-one scaffold as a demonstrated industrial intermediate with validated scale-up chemistry, distinguishing it from the 4-aminomethyl isomer for which no comparable large-scale process patent for PD-L1 applications has been identified. The existence of dedicated process IP signals both validated demand and established supply-chain feasibility for this specific regioisomer.

Scalable synthesis PD-L1 inhibitor Process patent Industrial procurement

Enantiomer-Dependent HIV-1 Protease Activity: (R)-5-Aminomethyl Essential for Sub-Nanomolar Potency; (S)-Enantiomer Inactive in Same Context

The stereochemistry at the 5-position of the pyrrolidin-2-one ring is a binary determinant of biological activity in HIV-1 protease inhibition. GRL-02031, incorporating the (R)-5-aminomethyl-2-pyrrolidinone group, achieves Ki values of 0.099–0.92 nM across wild-type and drug-resistant HIV-1 proteases [1]. The (S)-enantiomer (CAS 145414-31-9) is not accommodated in the S1′ subsite and has no reported HIV-1 protease inhibitory activity . This enantiomeric specificity is confirmed by the X-ray crystal structures of GRL-02031 bound to HIV-1 protease, which show that the (R)-configuration at the pyrrolidinone 5-position is required for proper hydrogen-bonding interactions with backbone atoms in the S1′ pocket [2]. For researchers building upon the GRL-02031 series or related HIV-1 protease inhibitors, procurement of the (R)-enantiomer (or racemic mixture with subsequent chiral resolution) is mandatory; the (S)-enantiomer alone will not yield active compounds.

Chiral specificity Enantiomer activity HIV-1 protease

5-(Aminomethyl)pyrrolidin-2-one Hydrochloride: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


HIV-1 Protease Inhibitor Lead Optimization: (R)-Enantiomer as P1′ Pharmacophore

For medicinal chemistry teams developing next-generation HIV-1 protease inhibitors with activity against multi-drug-resistant viral strains, the (R)-5-aminomethyl-pyrrolidin-2-one hydrochloride serves as the essential P1′ ligand building block. The GRL-02031 series demonstrates that this moiety enables sub-nanomolar Ki retention across I47V, V82A, L76V, and N88D resistance mutations—a profile superior to clinical inhibitors like amprenavir, which lose >1,000-fold potency against resistant mutants [1]. Procurement of the enantiomerically pure (R)-form (CAS 1956434-90-4 for the HCl salt; CAS 173336-98-6 for the free base) is critical, as the (S)-enantiomer is inactive in the HIV-1 protease S1′ subsite [2].

PD-L1 Small-Molecule Inhibitor Process Development and Scale-Up

The Arbutus Biopharma patent WO2024176106A1 explicitly claims scalable synthetic methods for 5-(aminomethyl)pyrrolidin-2-one compounds as intermediates for PD-L1 inhibitors, establishing this specific regioisomer as the industrially validated building block for this therapeutic class [3]. CROs, CDMOs, and pharmaceutical process chemistry groups scaling PD-L1 inhibitor candidates should procure the hydrochloride salt (CAS 115307-13-6) with purity ≥97% to ensure batch-to-batch consistency, as the patent discloses optimized conditions using methanesulfonic acid and specific solvent systems designed for kilogram-scale production [4].

Broad-Spectrum Influenza Neuraminidase Inhibitor Development

The 5-aminomethyl-pyrrolidin-2-one scaffold, when incorporated into a pyrrolidinobenzoic acid framework (compound 9), provides a 10-fold improvement in influenza B neuraminidase inhibition compared to the bis(hydroxymethyl) analogue (compound 8), while retaining activity against influenza A subtypes including N1NA, against which compound 8 was 160-fold less active [5]. Researchers pursuing neuraminidase inhibitors with broad subtype coverage should select the 5-aminomethyl-substituted pyrrolidinone intermediate over alternative 5-substitution patterns.

Formulation-Friendly Building Block for Aqueous-Phase Chemistry and Bioconjugation

With aqueous solubility ≥50 mg/mL at pH 3–5 and a well-defined crystalline hydrochloride salt form (mp 164–165 °C), this compound is suited for aqueous-phase synthetic protocols, bioconjugation reactions, and formulation feasibility studies where the liquid free base would present handling and solubility challenges [6]. The hydrochloride salt's room-temperature storage stability under inert atmosphere further simplifies inventory management compared to the free base, which requires refrigerated storage at 2–8 °C with light protection .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Aminomethyl)pyrrolidin-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.